

An In-depth Technical Guide to Fast Violet B Salt: Properties and Applications

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Compound of Interest

Compound Name: Fast Violet B Salt

Cat. No.: B12058789

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This technical guide provides a comprehensive overview of the physical and chemical properties of **Fast Violet B Salt**, a versatile diazonium salt with significant applications in histochemistry and diagnostics. This document details its chemical identity, key physicochemical characteristics, and methodologies for its principal applications.

Chemical Identity and Nomenclature

Fast Violet B Salt is a stabilized diazonium salt, which is crucial for its function as a chromogenic reagent in various biochemical assays.^[1] It is important to distinguish between the active diazonium salt and its precursor amine, as they are sometimes referred to by similar names.^[1]

The primary compound, **Fast Violet B Salt**, is chemically known as 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride.^[1] To enhance its stability and shelf-life for reliable experimental outcomes, it is frequently supplied as a zinc chloride double salt.^[1] The precursor amine is N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, also referred to as Fast Violet B base.^[1] For research reproducibility, referencing the specific CAS number of the compound being used is imperative.^[1]

Physical and Chemical Properties

The properties of **Fast Violet B Salt** and its amine precursor are summarized in the tables below. These values are typical and may vary between different suppliers.

Table 1: Physical Properties of Fast Violet B Compounds[1]

Property	Fast Violet B Salt (Diazonium Salt)	Fast Violet B Base (Amine)
CAS Number	14726-28-4[1][2]	99-21-8[1][3][4][5][6]
Appearance	Yellow to beige/brown crystalline powder.[1]	White to beige powder.[1][3]
Molecular Formula	C ₃₀ H ₂₈ Cl ₄ N ₆ O ₄ Zn (as zinc chloride double salt)[1]	C ₁₅ H ₁₆ N ₂ O ₂ [1][3][4][5][6]
Molecular Weight	743.78 g/mol (as zinc chloride double salt)[1]	256.30 g/mol [1][3][4][5][6]
Melting Point	Data not consistently available.	185-188 °C[5]

Table 2: Chemical and Safety Properties of **Fast Violet B Salt**

Property	Information
Solubility	Soluble in water and ethanol.[7][8] A 1% solution in water is clear and light yellow to yellow-green.[9]
Stability	Stable under normal, dry conditions. Should be stored in a cool, dark place.[1]
Incompatible Materials	Strong oxidizing agents.[1]
Hazardous Decomposition	Upon combustion, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]

Mechanism of Action: Azo Coupling

Fast Violet B Salt functions as a chromogenic substrate through an azo coupling reaction.[10] [11] In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as an electrophile, reacting with an activated aromatic compound (the coupling agent) which serves as a nucleophile.[11] In histochemical applications, the coupling agent is often a naphthol derivative that is liberated by enzymatic activity at a specific cellular location. The resulting azo compound is a brightly colored, insoluble precipitate, allowing for the visualization of enzyme activity within tissue sections.[1]

Applications in Research

Fast Violet B Salt is a valuable tool in several scientific disciplines, most notably in enzyme histochemistry. It is widely used for the localization of various enzymes, particularly phosphatases (both acid and alkaline) and esterases.[1] The salt acts as a coupling agent, reacting with the enzymatic product (e.g., naphthol) to form a brightly colored, insoluble azo dye at the site of enzyme activity.[1]

Experimental Protocols

The following is a generalized protocol for the histochemical detection of alkaline phosphatase activity in tissue sections using **Fast Violet B Salt**.

Histochemical Detection of Alkaline Phosphatase

Objective: To localize alkaline phosphatase activity in tissue sections.

Principle: The enzyme hydrolyzes a substrate (Naphthol AS-MX Phosphate), releasing a naphthol compound. This compound then couples with **Fast Violet B Salt** to form a visible, colored precipitate at the site of enzymatic activity.

Methodology:[1]

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each to remove paraffin.
 - Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%, 50%), with each step lasting 3 minutes.

- Rinse with distilled water.
- Preparation of Staining Solution (to be prepared fresh):
 - Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of N,N-Dimethylformamide (DMF).
 - Add 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) and mix thoroughly.
 - Add 30 mg of **Fast Violet B Salt** and mix until it is completely dissolved.
 - Filter the solution before use.
- Staining:
 - Incubate the rehydrated tissue sections with the freshly prepared staining solution in a Coplin jar for 15-60 minutes at room temperature, or until the desired staining intensity is achieved. It is important to protect the slides from light during this step.
 - Rinse the slides with distilled water.
- Counterstaining (Optional):
 - Counterstain with a suitable nuclear stain, such as Mayer's Hematoxylin, for 1-2 minutes to visualize cell nuclei.
 - Rinse with distilled water.
 - "Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) if necessary.
 - Rinse again with distilled water.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), with each step lasting 3 minutes.
 - Clear the sections in two changes of xylene for 3 minutes each.

- Mount with a permanent mounting medium.

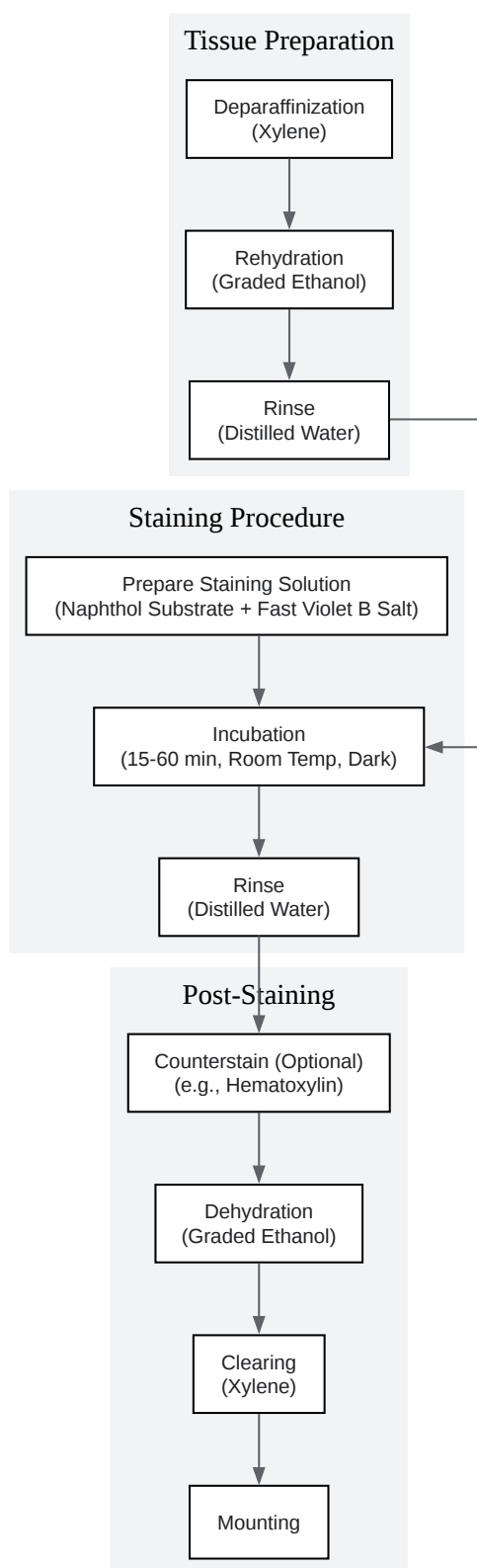
Expected Results: Sites of alkaline phosphatase activity will be indicated by a vibrant violet to reddish-violet precipitate.^[1]

General Protocol for Esterase Detection

While a specific detailed protocol for esterase detection using **Fast Violet B Salt** is not as commonly documented as for phosphatases, the principle remains the same. A suitable naphthyl ester substrate is used, which is hydrolyzed by the esterase to release a naphthol derivative that then couples with the diazonium salt. The choice of substrate and buffer conditions would need to be optimized for the specific esterase of interest.

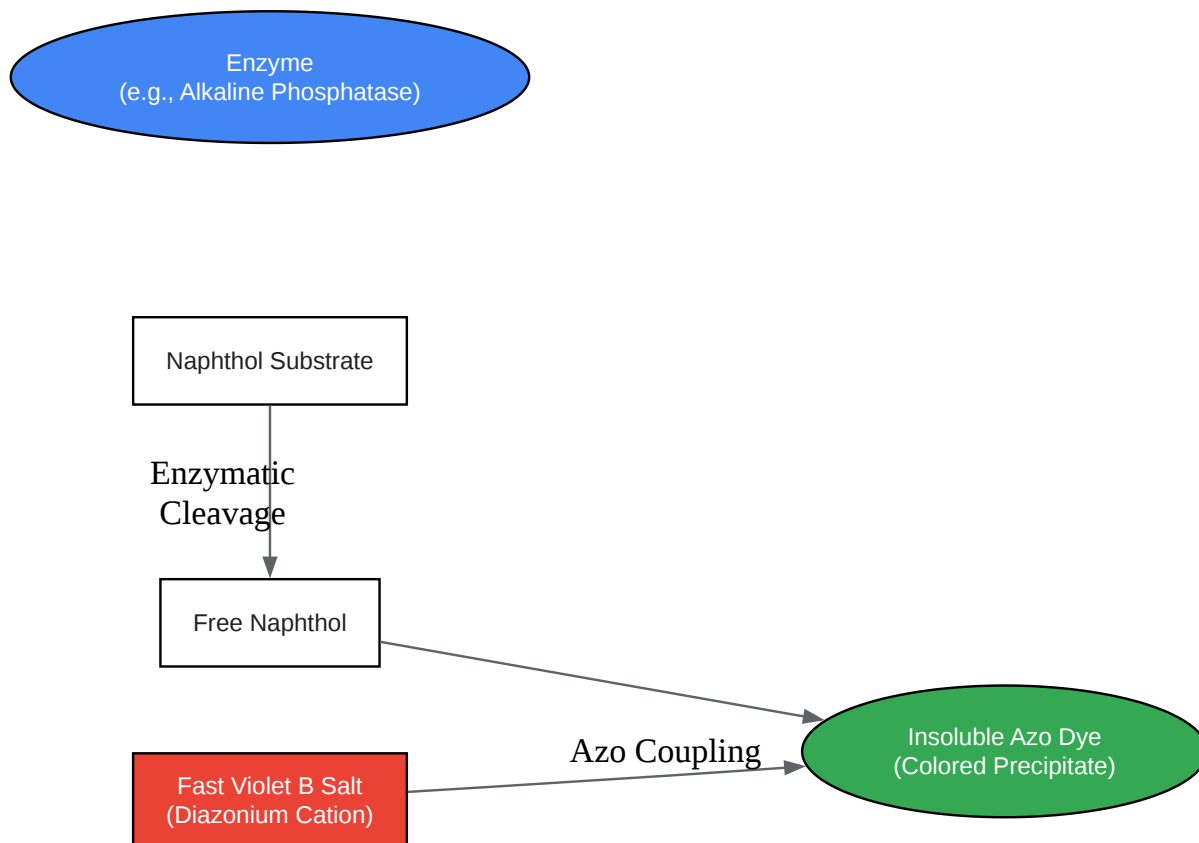
Visualizations

The following diagrams illustrate the logical workflow of the histochemical staining process and the chemical principle of the azo coupling reaction.



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Caption: Workflow for Histochemical Staining using **Fast Violet B Salt**.



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Caption: Principle of Azo Coupling in Enzyme Histochemistry.

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